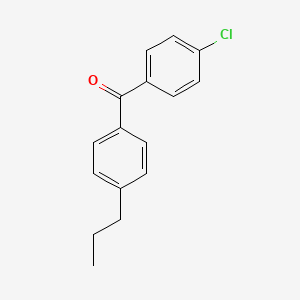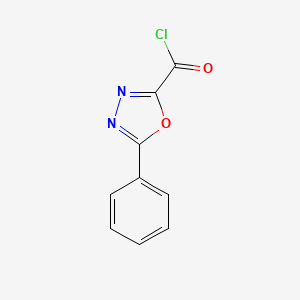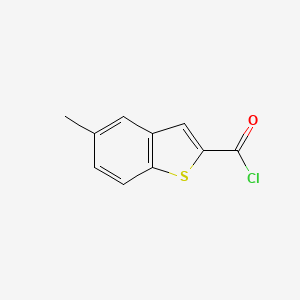
4-Chloro-4'-n-propylbenzophenone
Overview
Description
4-Chloro-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H15ClO and a molecular weight of 258.75 g/mol . It is a derivative of benzophenone, where one phenyl ring is substituted with a chlorine atom at the para position and the other phenyl ring is substituted with a propyl group at the para position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-4’-n-propylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. The typical synthetic route involves the reaction of n-propylbenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{C}_3\text{H}_7 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{Cl}-\text{C(O)}-\text{C}_6\text{H}_4\text{C}_3\text{H}_7 ]
Industrial Production Methods
In industrial settings, the production of 4-Chloro-4’-n-propylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-n-propylbenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and propyl groups on the benzene rings can participate in further substitution reactions.
Oxidation: The propyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Formation of 4-chloro-4’-carboxybenzophenone.
Reduction: Formation of 4-chloro-4’-n-propylbenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives depending on the substituent introduced.
Scientific Research Applications
4-Chloro-4’-n-propylbenzophenone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and as a UV stabilizer in plastics.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-n-propylbenzophenone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and propyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-methylbenzophenone
- 4-Chloro-4’-ethylbenzophenone
- 4-Chloro-4’-butylbenzophenone
Uniqueness
4-Chloro-4’-n-propylbenzophenone is unique due to the specific combination of chlorine and propyl substituents, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQRYGTVPTHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374064 | |
| Record name | 4-Chloro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-63-7 | |
| Record name | 4-Chloro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)










![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1598052.png)

![4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1598055.png)
